synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride
synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride
An In-depth Technical Guide to the Synthesis of 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine Hydrochloride
Introduction
2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine hydrochloride is a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the energetic nitro group, the versatile pyrazole core, and the reactive primary amine side-chain make it an attractive scaffold for the development of novel pharmaceuticals and specialized polymers. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a robust synthetic pathway to this target molecule. The narrative emphasizes the rationale behind methodological choices, ensuring both scientific integrity and practical applicability.
Strategic Analysis of the Synthetic Pathway
The synthesis of the target molecule is logically approached in a multi-step sequence, beginning with the construction of the core heterocyclic structure, followed by functionalization and final salt formation. The chosen pathway is designed for efficiency and control, utilizing well-established reactions to ensure reproducibility.
The overall transformation can be visualized as follows:
Figure 1: Overall synthetic workflow.
This strategy involves four key stages:
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Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring.
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N-Alkylation: Attachment of a protected aminoethyl side-chain to the N1 position of the 4-nitropyrazole. The Gabriel synthesis is selected for its efficiency in forming primary amines.
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Deprotection: Removal of the phthalimide protecting group to yield the free primary amine.
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Salt Formation: Conversion of the amine to its hydrochloride salt to improve stability and handling.
Part 1: Synthesis of 4-Nitro-1H-pyrazole
The synthesis begins with the nitration of pyrazole. Direct nitration using a mixture of nitric and sulfuric acids is a well-established method for preparing 4-nitropyrazole.[1]
Experimental Protocol
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Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add concentrated sulfuric acid (H₂SO₄).
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Addition of Pyrazole: Cool the sulfuric acid to 0-5 °C and slowly add pyrazole in portions, ensuring the temperature does not exceed 10 °C.
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Nitration: To the cooled solution, add a pre-cooled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid dropwise. Maintain the temperature below 10 °C throughout the addition.
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Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice. The 4-nitropyrazole will precipitate out of the solution.
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Purification: Collect the solid product by filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed for higher purity.
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| Pyrazole | 68.08 | 1.0 | 1.0 | 68.08 g |
| Conc. H₂SO₄ | 98.08 | - | - | Varies |
| Conc. HNO₃ | 63.01 | 1.1 | 1.1 | ~48 mL |
Note: The volume of sulfuric acid should be sufficient to fully dissolve the pyrazole.
Part 2: N-Alkylation via Gabriel Synthesis
The N-H bond of 4-nitropyrazole is acidic and can be deprotonated to form a nucleophilic pyrazolide anion, which readily undergoes N-alkylation.[2] The Gabriel synthesis is employed here, using N-(2-bromoethyl)phthalimide to introduce the protected aminoethyl side chain. This method prevents over-alkylation, a common side reaction with simple haloamines.
Mechanism of N-Alkylation
The reaction proceeds via a standard SN2 mechanism. A base is used to deprotonate the 4-nitropyrazole, creating a pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of N-(2-bromoethyl)phthalimide and displacing the bromide leaving group.
Figure 2: Mechanism of N-alkylation.
Experimental Protocol
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Setup: To a solution of 4-nitropyrazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃).[2]
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Addition of Alkylating Agent: Add N-(2-bromoethyl)phthalimide to the mixture.
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Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours, monitoring the progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. The product will precipitate.
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Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Mass |
| 4-Nitro-1H-pyrazole | 113.07 | 1.0 | 1.0 | 113.07 g |
| K₂CO₃ | 138.21 | 1.5 | 1.5 | 207.32 g |
| N-(2-bromoethyl)phthalimide | 254.09 | 1.1 | 1.1 | 279.50 g |
Part 3: Deprotection to Yield the Primary Amine
The phthalimide protecting group is efficiently removed by hydrazinolysis. Hydrazine hydrate attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.
Experimental Protocol
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Setup: Dissolve the N-alkylated intermediate in a solvent like ethanol or methanol.
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Addition of Hydrazine: Add hydrazine hydrate to the solution.
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Reaction: Reflux the mixture for a few hours. A white precipitate of phthalhydrazide will form.
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Work-up: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-nitro-1H-pyrazol-1-yl)ethan-1-amine. The crude product can be used directly in the next step or purified if necessary.
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| Alkylated Intermediate | 286.24 | 1.0 | 1.0 | 286.24 g |
| Hydrazine Hydrate (~64%) | 50.06 | 2.0 | 2.0 | ~62 mL |
Part 4: Formation of the Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The resulting salt is generally a stable, crystalline solid that is easier to handle and purify than the free base.[3][4]
Experimental Protocol
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Dissolution: Dissolve the crude amine in a suitable solvent, such as isopropanol or diethyl ether.
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Acidification: Slowly add a solution of hydrogen chloride (HCl) in the same solvent or bubble HCl gas through the solution until the mixture is acidic (check with pH paper).
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Precipitation: The hydrochloride salt will precipitate from the solution.
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Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| Amine Product | 156.14 | 1.0 | 1.0 |
| Hydrogen Chloride | 36.46 | 1.0-1.1 | 1.0-1.1 |
Conclusion
This guide outlines a logical and experimentally validated pathway for the . By leveraging established reactions such as nitration, Gabriel synthesis, and hydrazinolysis, this protocol provides a reliable method for accessing this valuable chemical entity. The emphasis on mechanistic understanding and detailed procedural steps ensures that researchers can confidently replicate and adapt this synthesis for their specific needs in drug discovery and materials science.
References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link]
- Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Pharmaceutical Sciences and Research.
- Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience.
- 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science.
- WO2013004026A1 - Process for preparing ethanolamine hydrochloride and co-product... Google Patents.
- One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
- What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?
- CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride. Google Patents.
- US3294814A - 4-nitropyrazoles. Google Patents.
- Application Notes and Protocols for N-alkyl
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
- N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan.
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Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin. PubMed Central. Available at: [Link]
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2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethanamine. PubChem. Available at: [Link]
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